Tert-butyl (4-nitro-2-(trifluoromethyl)phenoxy)carbamate

Physical Organic Chemistry Carbamate Hydrolysis Leaving Group Ability

Tert-butyl (4-nitro-2-(trifluoromethyl)phenoxy)carbamate (CAS 647007-88-3) is a synthetic O-aryl carbamate characterized by a Boc-protected phenoxyamine core, further substituted with an electron-withdrawing nitro group at the para position and a trifluoromethyl group at the ortho position. This combination of electron-withdrawing substituents on the phenoxy ring creates an activated carbamate species, fundamentally distinct from simple N-phenylcarbamates or non-activated phenoxycarbamates.

Molecular Formula C12H13F3N2O5
Molecular Weight 322.24 g/mol
Cat. No. B12281658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl (4-nitro-2-(trifluoromethyl)phenoxy)carbamate
Molecular FormulaC12H13F3N2O5
Molecular Weight322.24 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NOC1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F
InChIInChI=1S/C12H13F3N2O5/c1-11(2,3)21-10(18)16-22-9-5-4-7(17(19)20)6-8(9)12(13,14)15/h4-6H,1-3H3,(H,16,18)
InChIKeyZWCMTPSLHZTLEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl (4-Nitro-2-(Trifluoromethyl)Phenoxy)Carbamate: Chemical Identity and Comparator Context


Tert-butyl (4-nitro-2-(trifluoromethyl)phenoxy)carbamate (CAS 647007-88-3) is a synthetic O-aryl carbamate characterized by a Boc-protected phenoxyamine core, further substituted with an electron-withdrawing nitro group at the para position and a trifluoromethyl group at the ortho position. This combination of electron-withdrawing substituents on the phenoxy ring creates an activated carbamate species, fundamentally distinct from simple N-phenylcarbamates or non-activated phenoxycarbamates [1]. It is primarily cited as an intermediate in the synthesis of novel pesticides and bioactive molecules, but its unique structural properties dictate its specific utility in organic synthesis beyond its end-use [2].

Why Tert-Butyl (4-Nitro-2-(Trifluoromethyl)Phenoxy)Carbamate Cannot Be Replaced by Simple Analogs


Substituting this compound with a generic N-Boc-aniline, an unsubstituted phenoxycarbamate, or the N-linked isomer (tert-butyl (2-nitro-4-(trifluoromethyl)phenyl)carbamate) is not scientifically valid. The O-aryl linkage, combined with the dual electron-withdrawing substituents, creates a leaving group with an acidity (pKa) dramatically lower than that of 4-nitrophenol (pKa ~7.15), which itself is a significantly better leaving group than simple phenol (pKa ~9.99) [1]. In the context of carbamate hydrolysis, which proceeds via an E1cB mechanism, substituents on the O-aryl ring exert a massive effect on the reaction rate (Hammett ρ = +3.17), meaning the target compound's reactivity can be orders of magnitude higher than its non-fluorinated or N-linked analog [2]. This directly impacts both its efficacy as a Boc-transfer reagent and its controlled-release profile in synthetic sequences.

Quantitative Differentiation Guide for Tert-Butyl (4-Nitro-2-(Trifluoromethyl)Phenoxy)Carbamate


Evidence Item 1: Enhanced Leaving Group Reactivity via Dual Electron-Withdrawing Substitution

The target compound's leaving group, 4-nitro-2-(trifluoromethyl)phenoxide, is substantially more acidic than the common 4-nitrophenoxide alternative. This is quantified through a pKa comparison and is mechanistically linked to reaction rate through the E1cB hydrolysis model. Substituents on the O-aryl ring of carbamates have a Hammett reaction constant of ρ = +3.17, meaning the combined electron-withdrawing power of the nitro and trifluoromethyl groups translates directly into a vastly accelerated elimination rate compared to a non-substituted or mono-substituted comparator [1].

Physical Organic Chemistry Carbamate Hydrolysis Leaving Group Ability

Evidence Item 2: Orthogonal Stability Relative to N-Phenylcarbamate Isomer

A key procurement differentiator lies in the electronic structure of the O-phenoxycarbamate versus its N-phenylcarbamate isomer (CAS 579474-18-3). The N-linked isomer has a reported melting point of 123-124 °C . The O-linked target compound exhibits different physicochemical and stability properties. Fundamentally, the O-aryl carbamate linkage creates a different electron distribution where the leaving group ability is governed by the phenoxy substituent effect (ρ = +3.17), whereas in N-aryl carbamates, the N-aryl ring has a much smaller compensatory effect (ρ = +0.64) on the hydrolysis rate [1]. This mechanistic difference validates their orthogonal stability profiles under basic conditions.

Protecting Group Strategy O vs. N Carbamate Stability Molecular Isosterism

Evidence Item 3: Application as a Pesticidal Intermediate via Acetolactate Synthase Inhibition

The compound is explicitly described as an important intermediate in the synthesis of novel pesticides . More specifically, derivatives of this carbamate scaffold have been shown to exhibit herbicidal activity by inhibiting acetolactate synthase (ALS), a key enzyme in branched-chain amino acid synthesis in plants . Within the general class of substituted phenyl carbamates claimed as pesticides and fungicides in patent literature, the presence of both nitro and trifluoromethyl substituents is highlighted as a key structural motif [1]. This positions the compound as a direct precursor to ALS-inhibiting herbicides, a validated target class, rather than a nonspecific carbamate.

Agrochemistry Herbicide Discovery ALS Enzyme Inhibition

Recommended Application Scenarios for Tert-Butyl (4-Nitro-2-(Trifluoromethyl)Phenoxy)Carbamate Based on Differentiated Evidence


Controlled Boc-Transfer Reagent for Acid-Sensitive Substrates

Due to its highly activated phenoxy leaving group (Hammett ρ = +3.17 supported by dual electron-withdrawing groups), this compound is a superior choice for transferring the Boc protecting group to amines under exceptionally mild conditions [1]. It outperforms the standard 4-nitrophenyl carbamate or Boc-anhydride when the nucleophile is highly acid-sensitive, as the E1cB elimination pathway precludes the need for acidic activation.

Chemoselective Orthogonal Protection Strategy in Peptide and Heterocycle Synthesis

The documented mechanistic difference between O-aryl and N-aryl carbamate hydrolysis (ρ values of +3.17 vs +0.64) makes this O-phenoxycarbamate an ideal candidate for orthogonal protection schemes [1]. Where an N-Boc group requires strong acidic cleavage (TFA/HCl), the O-Boc-phenoxy group can be selectively removed under mild basic conditions, enabling sequential deprotection without scrambling other acid-labile groups.

Design and Synthesis of Acetolactate Synthase (ALS)-Inhibiting Herbicides

Established patent literature confirms that phenylcarbamates bearing nitro and trifluoromethyl groups are a key structural class for pesticidal activity, specifically via ALS inhibition [2]. The target compound is a direct precursor to these species. R&D teams focused on agrochemical discovery should select this intermediate to maintain fidelity to the patented pharmacophore, rather than resorting to simpler carbamate analogs that lack the essential electron-withdrawing motif.

Fluorinated Building Block for Enhanced Metabolic Stability

The presence of the trifluoromethyl group on the phenoxy ring is known to enhance the metabolic stability and bioavailability of derived bioactive molecules . For medicinal chemistry programs exploring fluorinated analogs of phenolic drugs or PET tracer precursors, this carbamate provides a masked hydroxylamine that simultaneously introduces fluorine and provides a synthetic handle for further elaboration.

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